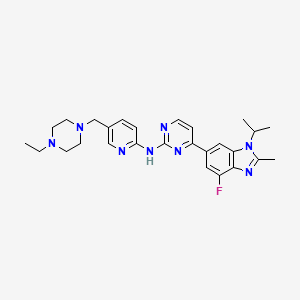
Desfluoro-Abemaciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfluoro-Abemaciclib is a derivative of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Abemaciclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . This compound, as the name suggests, is a modified version where fluorine atoms are replaced or removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro-Abemaciclib involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Cyclization: The formation of the final cyclic structure is achieved through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be critical. High-Performance Liquid Chromatography (HPLC) is often used for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: Desfluoro-Abemaciclib undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Desfluoro-Abemaciclib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers resistant to traditional CDK4/6 inhibitors.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Desfluoro-Abemaciclib exerts its effects by inhibiting CDK4 and CDK6, enzymes crucial for cell cycle progression. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to Palbociclib, used for HR+/HER2- breast cancer.
Lerociclib: A newer CDK4/6 inhibitor with a different side effect profile.
Comparison: Desfluoro-Abemaciclib is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic properties compared to its fluorinated counterparts. This modification could potentially reduce certain side effects or alter its efficacy in specific cancer types .
Properties
Molecular Formula |
C27H33FN8 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33) |
InChI Key |
VZNGXDUPNUHSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



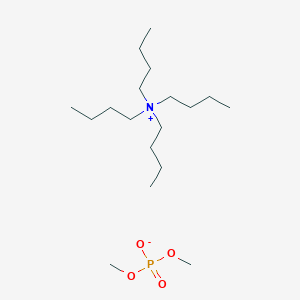

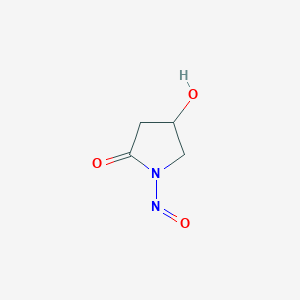
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
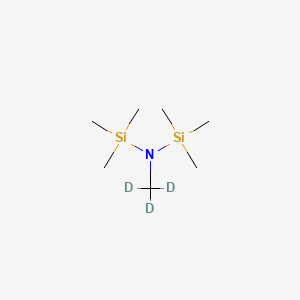
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
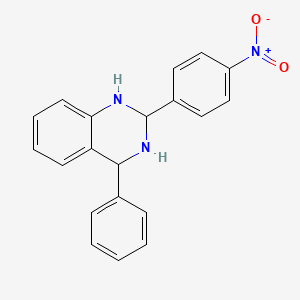
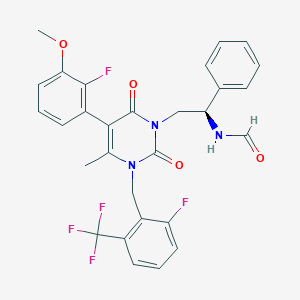
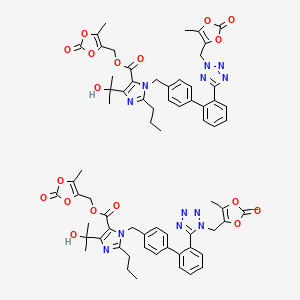

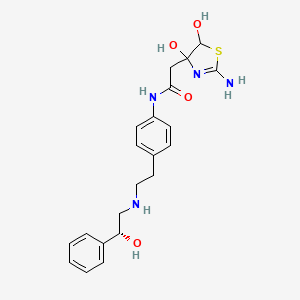
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
